molecular formula C14H21Cl2N3 B1521532 methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride CAS No. 1193390-34-9

methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

Cat. No. B1521532
CAS RN: 1193390-34-9
M. Wt: 302.2 g/mol
InChI Key: YKIVLXCSRAEBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C14H19N3•2HCl and a molecular weight of 302.24 . It is used for research purposes .

Scientific Research Applications

Anticancer Activity

Pyrazolone derivatives, such as methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride , have been studied for their potential anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for further research in cancer therapy .

Antioxidant Properties

The antioxidant capacity of pyrazolone derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Herbicidal and Insecticidal Uses

Research has explored the use of pyrazolone derivatives as herbicides and insecticides. Their chemical structure can be designed to target specific enzymes or receptors in plants and insects, providing a way to control agricultural pests .

Anticonvulsant and Antihelmintic Effects

These compounds have shown promise in the treatment of convulsions and parasitic worm infections. By modulating neurotransmitter activity in the brain, they may help manage seizures, while their antihelmintic action can disrupt the metabolism of parasitic worms .

Anti-inflammatory and Antiviral Applications

The anti-inflammatory properties of pyrazolone derivatives make them useful in the treatment of various inflammatory conditions. Additionally, their antiviral activity is being investigated, particularly in the context of inhibiting virus replication .

Synthesis of Medicinal Compounds

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride: serves as an intermediate in the synthesis of other medicinal compounds. Its structural features allow for the creation of new drugs with potential therapeutic benefits .

properties

IUPAC Name

N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12;;/h3-5,7-8,11,15H,6,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIVLXCSRAEBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
Reactant of Route 5
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
Reactant of Route 6
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.